molecular formula C15H20ClNO4 B152289 (R)-3-((tert-butoxycarbonyl)amino)-4-(4-chlorophenyl)butanoic acid CAS No. 218608-96-9

(R)-3-((tert-butoxycarbonyl)amino)-4-(4-chlorophenyl)butanoic acid

Cat. No. B152289
M. Wt: 313.77 g/mol
InChI Key: XHNLLTGZBXJRGH-GFCCVEGCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (R)-3-((tert-butoxycarbonyl)amino)-4-(4-chlorophenyl)butanoic acid is a chiral molecule that is of interest due to its potential applications in pharmaceuticals and as an intermediate in organic synthesis. The presence of the tert-butoxycarbonyl (Boc) group suggests that it is used as a protecting group for the amino functionality during chemical reactions, allowing for selective transformations of other parts of the molecule.

Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For instance, an improved synthesis of a similar compound, (3R)-2-(tert-butoxycarbonyl)-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, has been achieved using a modified Pictet-Spengler reaction, which provided a high yield (95%) and low racemization (7% or less). The enantiomeric excess was further improved to 99.4% via recrystallization, and the overall yield was 43% starting from D-tyrosine . Although this synthesis is for a different compound, the principles of chiral synthesis and the use of the Boc group are relevant.

Molecular Structure Analysis

The molecular structure of (R)-3-((tert-butoxycarbonyl)amino)-4-(4-chlorophenyl)butanoic acid would include a chiral center at the carbon adjacent to the amino group, a phenyl ring substituted with a chlorine atom, and a Boc-protected amino group. The stereochemistry of the compound is indicated by the (R) configuration, which is important for its biological activity and interaction with other chiral molecules.

Chemical Reactions Analysis

The Boc group is commonly used in organic synthesis to protect amines. It can be removed under acidic conditions, allowing the free amine to participate in subsequent reactions. The presence of the 4-chlorophenyl group could facilitate electrophilic aromatic substitution reactions, where the chlorine atom acts as an ortho/para-directing group. The carboxylic acid moiety provides another site for chemical transformations, such as amide bond formation or esterification.

Physical and Chemical Properties Analysis

While specific physical and chemical properties of (R)-3-((tert-butoxycarbonyl)amino)-4-(4-chlorophenyl)butanoic acid are not provided in the data, we can infer some general characteristics based on its functional groups. The compound is likely to be solid at room temperature and may have moderate solubility in organic solvents due to the presence of the Boc group and the phenyl ring. The carboxylic acid group could allow for hydrogen bonding, affecting its boiling point and solubility in water. The chiral nature of the compound would also mean it has optical activity and can be analyzed using techniques such as chiral HPLC.

Scientific Research Applications

Sorption and Environmental Impact

Compounds similar to “(R)-3-((tert-butoxycarbonyl)amino)-4-(4-chlorophenyl)butanoic acid” have been studied for their environmental interactions, particularly in the context of sorption to soil and other materials. Such studies are essential for understanding the environmental fate and potential impact of chemical compounds. For instance, research on the sorption of phenoxy herbicides highlights the role of soil organic matter and iron oxides as significant sorbents for these compounds (Werner, D., Garratt, J., & Pigott, G., 2012) linklink.

Biomedical and Pharmacological Effects

Another area of interest involves the pharmacological properties of compounds within the same chemical family. For example, Chlorogenic Acid (CGA) is extensively studied for its diverse biological and therapeutic roles, such as antioxidant, anti-inflammatory, and hepatoprotective activities (Naveed, M., et al., 2018) linklink. Although this does not directly relate to “(R)-3-((tert-butoxycarbonyl)amino)-4-(4-chlorophenyl)butanoic acid,” it underscores the importance of studying the biological effects of chemical compounds for potential therapeutic applications.

Safety And Hazards

The compound is labeled with the signal word “Warning” and has hazard statements H302, H315, H319, and H335 . This indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

(3R)-4-(4-chlorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20ClNO4/c1-15(2,3)21-14(20)17-12(9-13(18)19)8-10-4-6-11(16)7-5-10/h4-7,12H,8-9H2,1-3H3,(H,17,20)(H,18,19)/t12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHNLLTGZBXJRGH-GFCCVEGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)Cl)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC1=CC=C(C=C1)Cl)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201147790
Record name (βR)-4-Chloro-β-[[(1,1-dimethylethoxy)carbonyl]amino]benzenebutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201147790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-3-((tert-butoxycarbonyl)amino)-4-(4-chlorophenyl)butanoic acid

CAS RN

218608-96-9
Record name (βR)-4-Chloro-β-[[(1,1-dimethylethoxy)carbonyl]amino]benzenebutanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=218608-96-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (βR)-4-Chloro-β-[[(1,1-dimethylethoxy)carbonyl]amino]benzenebutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201147790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.